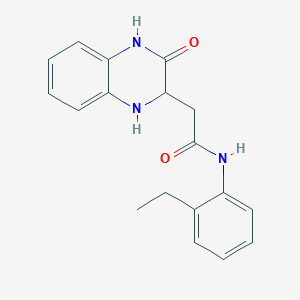

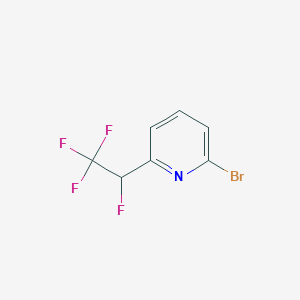

![molecular formula C12H14O3 B2992125 1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1621-31-4](/img/structure/B2992125.png)

1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 74205-24-6 . It has a molecular weight of 192.21 . The IUPAC name for this compound is 1-(2-methoxyphenyl)cyclopropanecarboxylic acid .

Synthesis Analysis

The synthesis of cyclopropane compounds involves various methods such as the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl , the Suzuki-Miyaura coupling reaction , and the Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide . These methods enable the introduction of strained rings on a large panel of primary and secondary alkyl iodides .Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H12O3/c1-14-9-5-3-2-4-8(9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) . The InChI key is CZPYUTXQDVNAFL-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving cyclopropane compounds include the addition of a photocatalytically generated radical to a homoallylic tosylate followed by a reduction of the intermediate radical adduct to an anion that undergoes an intramolecular substitution . This process displays excellent functional group tolerance and occurs under mild conditions with visible light irradiation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.21 . It is stored at room temperature .Scientific Research Applications

Synthesis and Chemical Transformations

The chemical compound 1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid, while not directly studied, is structurally related to several compounds that have been the focus of synthetic and chemical transformation studies. For instance, the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid from 2-methoxystyrene through a series of reactions highlights the potential for creating novel compounds with similar backbones for various applications, including flavor synthesis (Lu Xin-y, 2013). Additionally, studies on the anodic oxidation of related cyclopropane derivatives and their electrolysis products demonstrate the diverse chemical pathways and potential for creating unique molecular structures with applications in synthetic chemistry (T. D. Binns, R. Brettle, G. Cox, 1968).

Advanced Organic Synthesis Techniques

Research into cyclopropane derivatives, including those with methoxyphenyl groups, has led to the development of advanced organic synthesis techniques. For example, stereocontrolled approaches to 2-(2-aminoalkyl)-1-hydroxycyclopropanes have been developed, showcasing the utility of these compounds in complex organic synthesis (M. Baird, F. Huber, W. Clegg, 2001). The synthesis and ring opening reactions of 2-silabicyclo[2.1.0]pentane also illustrate the intricate reactions possible with cyclopropane derivatives, further emphasizing their versatility in synthetic applications (G. Maas, B. Daucher, A. Maier, V. Gettwert, 2004).

Structural and Mechanistic Insights

Investigations into the structure and conformation of cyclopropane derivatives provide critical insights into their reactivity and potential applications. For instance, the structure and conformation of 1-phenyl-2-methylcyclopropene-3-carboxylic acid and related compounds have been elucidated through X-ray methods, offering a deeper understanding of their chemical behavior and potential in drug design and development (J. Korp, I. Bernal, R. Fuchs, 1983).

Potential Applications in Material Science

The radical polymerization of bi- and trifunctional 2-vinylcyclopropanes, related to the study compound, indicates potential applications in material science for creating crosslinked polymers with unique properties (N. Moszner, F. Zeuner, V. Rheinberger, 1997). Such research underscores the versatility of cyclopropane derivatives in synthesizing new materials with specific characteristics for industrial applications.

Safety and Hazards

The safety data sheet for a similar compound, 1-[(3-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid, suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken . It also suggests that the compound should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-10-5-3-2-4-9(10)8-12(6-7-12)11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBBYIZINBJPJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

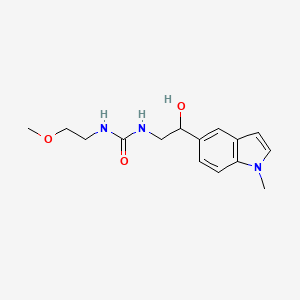

![1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2992043.png)

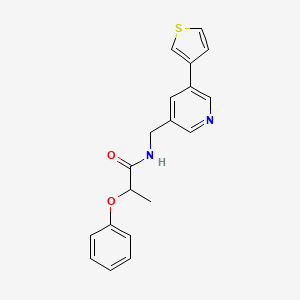

![1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2992046.png)

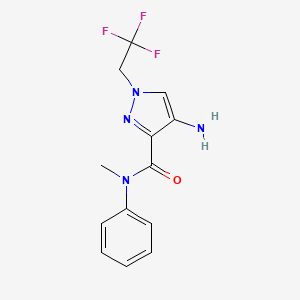

![1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2992050.png)

![1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2992052.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2992061.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)acrylonitrile](/img/structure/B2992065.png)